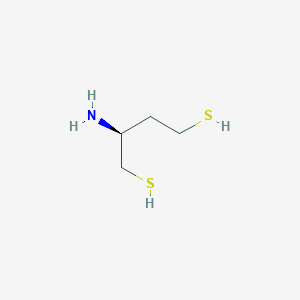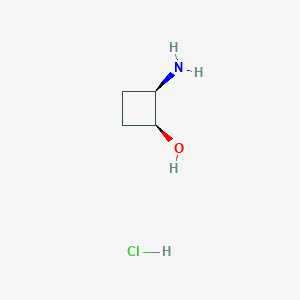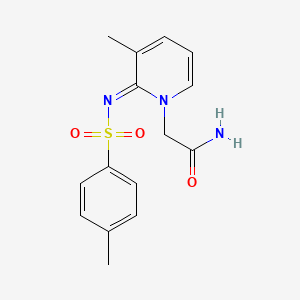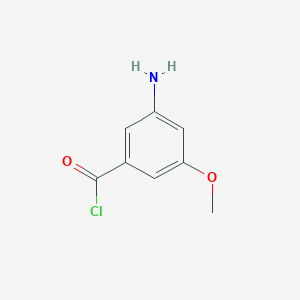
(S)-2-Aminobutane-1,4-dithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Aminobutane-1,4-dithiol is an organic compound characterized by the presence of an amino group and two thiol groups attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Aminobutane-1,4-dithiol typically involves the use of starting materials such as butane derivatives. One common method involves the reaction of (S)-2-Amino-1,4-butanediol with thiolating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the thiolation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale thiolation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Aminobutane-1,4-dithiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding dithiol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of dithiols.
Substitution: Formation of substituted amino derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Aminobutane-1,4-dithiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-Aminobutane-1,4-dithiol involves its interaction with various molecular targets. The thiol groups can form covalent bonds with cysteine residues in proteins, modulating their activity. Additionally, the compound can act as a reducing agent, influencing redox-sensitive signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Amino-1,4-butanedithiol: The enantiomer of (S)-2-Aminobutane-1,4-dithiol with similar chemical properties but different biological activity.
2-Amino-1,4-butanediol: Lacks the thiol groups, resulting in different reactivity and applications.
Cysteamine: Contains a single thiol group and is used in similar contexts but with distinct properties.
Uniqueness
This compound is unique due to the presence of two thiol groups, which confer distinct reactivity and potential for forming disulfide bonds. This makes it particularly valuable in applications requiring strong reducing agents or thiol-disulfide exchange reactions.
Propiedades
IUPAC Name |
(2S)-2-aminobutane-1,4-dithiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NS2/c5-4(3-7)1-2-6/h4,6-7H,1-3,5H2/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLCUHJZKWYDPC-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(CS)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CS)[C@@H](CS)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R)-2-[(S)-[(Methylsulfonyl)oxy]phenylmethyl]-4-morpholinecarboxylic Acid 1,1-Dimethylethyl Ester](/img/new.no-structure.jpg)


![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B1145978.png)

